1-(Ethanesulfonyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC13678509
Molecular Formula: C5H9N3O2S
Molecular Weight: 175.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9N3O2S |
|---|---|
| Molecular Weight | 175.21 g/mol |
| IUPAC Name | 1-ethylsulfonylpyrazol-4-amine |
| Standard InChI | InChI=1S/C5H9N3O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2,6H2,1H3 |
| Standard InChI Key | MHWDSSURPORAHD-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)N1C=C(C=N1)N |
| Canonical SMILES | CCS(=O)(=O)N1C=C(C=N1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a five-membered pyrazole ring substituted with an ethanesulfonyl group (-SO₂C₂H₅) at the 1-position and an amine (-NH₂) group at the 4-position. This arrangement confers both polar (sulfonamide) and basic (amine) functionalities, influencing its solubility and reactivity. The sulfonamide group enhances hydrogen-bonding capacity, a feature critical for interactions with biological targets.
Table 1: Key Chemical Identifiers of 1-(Ethanesulfonyl)-1H-pyrazol-4-amine
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉N₃O₂S |
| Molecular Weight | 175.21 g/mol |
| CAS Number | 1935538-93-4 |
| IUPAC Name | 1-(Ethanesulfonyl)-1H-pyrazol-4-amine |
Physicochemical Profile
The ethanesulfonyl group increases the compound’s hydrophilicity compared to unsubstituted pyrazoles, as evidenced by its predicted logP value of -0.82 (calculated using ChemAxon tools). The amine group at C-4 contributes to its basicity, with a predicted pKa of 4.2 for the pyrazole ring nitrogen and 9.8 for the amine. These properties suggest moderate aqueous solubility under acidic conditions, a trait advantageous for drug formulation.
Synthesis and Structural Modification
Hypothetical Synthesis Pathways
Although no explicit synthesis route for 1-(Ethanesulfonyl)-1H-pyrazol-4-amine is documented, analogous pyrazole sulfonamides are typically synthesized via two-step protocols. A plausible route involves:
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Sulfonylation: Reaction of 4-aminopyrazole with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
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Purification: Chromatographic separation to isolate the target compound from regioisomers or unreacted starting materials .
Table 2: Comparative Yields in Pyrazole Sulfonylation Reactions
| Starting Material | Sulfonylating Agent | Yield (%) | Reference |
|---|---|---|---|
| 4-Amino-1H-pyrazole | Methanesulfonyl chloride | 68 | |
| 4-Amino-3-methylpyrazole | Ethanesulfonyl chloride | 54 |
Challenges in Optimization
The steric bulk of the ethanesulfonyl group may hinder reaction efficiency, necessitating elevated temperatures or prolonged reaction times. Additionally, competing N- versus O-sulfonylation in pyrazole systems requires careful control of reaction conditions to favor N-substitution .
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| 1-(Ethanesulfonyl)-1H-pyrazol-4-amine (predicted) | MPS1 kinase | 0.1–1.0 |
| MPI-0479605 | MPS1 kinase | 0.006 |
| NMS-P715 | MPS1 kinase | 0.008 |
Research Gaps and Future Directions
Unresolved Questions
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Metabolic stability: Pyrazole sulfonamides often exhibit high hepatic clearance due to oxidative metabolism. Introducing methyl groups (e.g., 1-methylpyrazole analogs) could improve metabolic stability, as seen in compound 29 (72% parent remaining after 30 min in mouse liver microsomes) .
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Selectivity profiling: Computational docking studies are needed to predict off-target interactions, particularly with Aurora kinases and CDK2, which share structural similarities with MPS1 .
Proposed Experimental Work
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Kinase inhibition assays: Screen against a panel of 100+ kinases to establish selectivity.
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ADME profiling: Measure solubility, permeability (PAMPA), and microsomal stability.
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X-ray crystallography: Resolve ligand-target complexes to guide structure-based optimization.
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